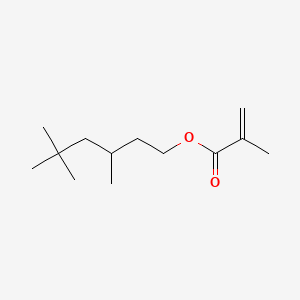
3,5,5-Trimethylhexyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhexyl methacrylate is a monomeric compound with the chemical formula C14H26O2 . It is a colorless liquid with a distinct odor. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexyl methacrylate can be synthesized through a two-step process:
Esterification: The reaction of 3,5,5-trimethylhexanol with methacrylic acid in the presence of an acid catalyst to form the ester.
Purification: The crude product is purified through distillation to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:
Reaction Temperature: Around 60-80°C.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Purification: Vacuum distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,5-Trimethylhexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form polymers.
Copolymerization: It can copolymerize with other monomers like styrene or acrylonitrile to form copolymers.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Solvents: Toluene or ethyl acetate.
Temperature: Typically around 60-80°C.
Major Products:
Polymers: Homopolymers of this compound.
Copolymers: Copolymers with other monomers like styrene or acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhexyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form hydrogels.
Industry: Employed in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of 3,5,5-trimethylhexyl methacrylate primarily involves its ability to undergo polymerization and copolymerization. The methacrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. This reactivity is facilitated by radical initiators, which generate free radicals that initiate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethylhexyl acrylate: Similar in structure but has an acrylate group instead of a methacrylate group.
3,3,5-Trimethylcyclohexyl methacrylate: Contains a cyclohexyl ring, making it structurally different but functionally similar
Uniqueness: 3,5,5-Trimethylhexyl methacrylate is unique due to its specific structure, which provides distinct properties such as:
Higher reactivity: Due to the methacrylate group.
Versatility: Can be used in a wide range of applications, from industrial coatings to medical devices
Eigenschaften
CAS-Nummer |
13453-03-7 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
3,5,5-trimethylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(14)15-8-7-11(3)9-13(4,5)6/h11H,1,7-9H2,2-6H3 |
InChI-Schlüssel |
BBPSWYWJFWHIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C(=C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)

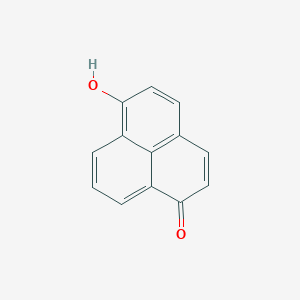
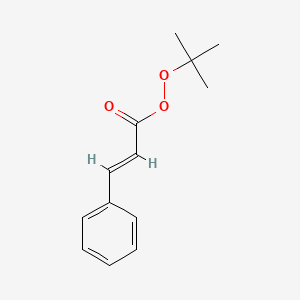
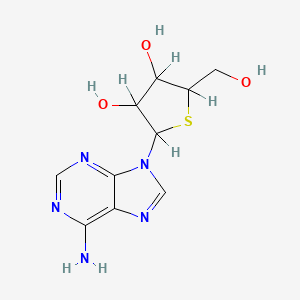

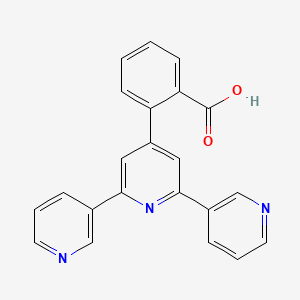
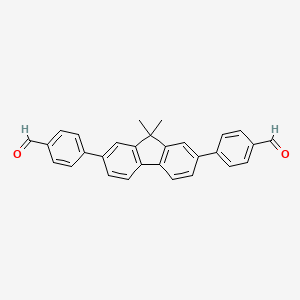
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
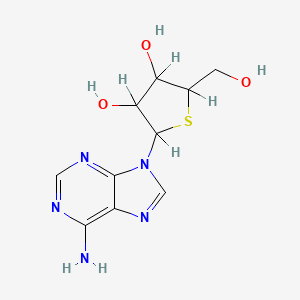
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
